5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family This compound is characterized by the presence of a benzofuran ring substituted with carboxymethoxy and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of Carboxymethoxy Group: The carboxymethoxy group can be introduced via etherification reactions using carboxymethylating agents like chloroacetic acid.
Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(Carboxymethoxy)-2-methylbenzofuran: Lacks the additional carboxylic acid group.
2-Methyl-1-benzofuran-3-carboxylic acid: Lacks the carboxymethoxy group.
5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid: Contains a methoxy group instead of a carboxymethoxy group.
Uniqueness
5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both carboxymethoxy and carboxylic acid groups on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-6-11(12(15)16)8-4-7(17-5-10(13)14)2-3-9(8)18-6/h2-4H,5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDNUCVDFGLJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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